An In-depth Technical Guide to 5-Bromo-2-(2-chlorophenoxy)pyridine: Synthesis, Properties, and Applications in Research
An In-depth Technical Guide to 5-Bromo-2-(2-chlorophenoxy)pyridine: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-(2-chlorophenoxy)pyridine, a halogenated aromatic ether with significant potential as a building block in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, a probable synthetic route, spectroscopic data, safety protocols, and its emerging applications.
Core Identifiers and Chemical Structure
5-Bromo-2-(2-chlorophenoxy)pyridine is a substituted pyridine derivative. Its structure features a pyridine ring brominated at the 5-position and linked to a 2-chlorophenyl group via an ether bond at the 2-position.
| Identifier | Value |
| CAS Number | 1240670-82-9[1] |
| Molecular Formula | C₁₁H₇BrClNO[1] |
| Molecular Weight | 284.54 g/mol [1] |
| IUPAC Name | 5-bromo-2-(2-chlorophenoxy)pyridine |
| InChI | 1S/C11H7BrClNO/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h1-7H |
| InChIKey | ZHWYKDRRKPFHJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)OC2=NC=C(C=C2)Br[1] |
Physicochemical and Safety Data
Understanding the physical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.
Physicochemical Properties
| Property | Value/Information |
| Appearance | Expected to be a solid |
| Purity | Commercially available at ≥95% or ≥97% purity[1] |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term storage.[1] |
Safety and Handling
Hazard Statements (Anticipated):
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[2] For skin contact, wash with plenty of soap and water.[2] If inhaled, move the person to fresh air.[4] If irritation persists for any route of exposure, seek medical attention.[2]
Synthesis and Reaction Chemistry
The synthesis of 5-Bromo-2-(2-chlorophenoxy)pyridine can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is a common and effective method for forming aryl ether linkages.
Proposed Synthesis Workflow
The most probable synthetic route involves the reaction of 5-bromo-2-chloropyridine with 2-chlorophenol in the presence of a suitable base.
Caption: Proposed synthesis of 5-Bromo-2-(2-chlorophenoxy)pyridine.
Experimental Protocol (Generalized)
-
Reactant Preparation: To a solution of 2-chlorophenol (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate or sodium hydride (1.2 equivalents) portion-wise at room temperature.
-
Reaction Initiation: Stir the mixture for a short period to allow for the formation of the phenoxide salt. To this mixture, add 5-bromo-2-chloropyridine (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons on the two rings. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen, bromine, and chlorine atoms, as well as the ether linkage.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 11 distinct signals for the 11 carbon atoms in the molecule, assuming no coincidental overlap.
Mass Spectrometry
The mass spectrum is anticipated to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5] This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and C-O-C stretching of the ether linkage.[6][7]
Applications in Drug Discovery and Medicinal Chemistry
Pyridine and its derivatives are prevalent scaffolds in pharmaceuticals due to their ability to engage in various biological interactions.[8] The unique substitution pattern of 5-Bromo-2-(2-chlorophenoxy)pyridine makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The bromine atom on the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[9][10] This allows for the introduction of a wide range of substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Synthetic utility in cross-coupling reactions.
Potential in Kinase Inhibitor Scaffolds
The diaryl ether motif is a common feature in many kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.[9] The 2-chlorophenoxy group can occupy a hydrophobic pocket, and modifications at the 5-position can be tailored to achieve specific potency and selectivity.[9]
Conclusion
5-Bromo-2-(2-chlorophenoxy)pyridine is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure and multiple reactive sites offer significant opportunities for the development of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, properties, and safe handling is crucial for realizing its full potential in research and development.
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